molecular formula C13H17Br B6269071 rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene CAS No. 2307776-35-6

rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene

Cat. No.: B6269071
CAS No.: 2307776-35-6
M. Wt: 253.2
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Description

rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene is a versatile chemical compound with the molecular formula C13H17Br. It is characterized by the presence of a bromomethyl group attached to a cyclohexyl ring, which is further connected to a benzene ring. This unique structure allows the compound to participate in various chemical reactions and makes it valuable in scientific research and industrial applications .

Properties

CAS No.

2307776-35-6

Molecular Formula

C13H17Br

Molecular Weight

253.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene typically involves the bromination of [(1R,2S)-2-methylcyclohexyl]benzene. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the desired bromomethyl derivative .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of hydroxymethyl or aminomethyl derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials science.

Mechanism of Action

The mechanism of action of rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2S)-2-(chloromethyl)cyclohexyl]benzene
  • [(1R,2S)-2-(iodomethyl)cyclohexyl]benzene
  • [(1R,2S)-2-(methyl)cyclohexyl]benzene

Uniqueness

rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

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